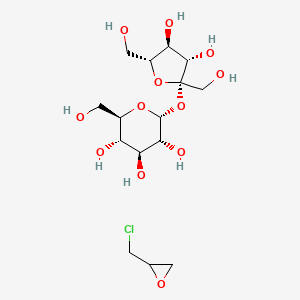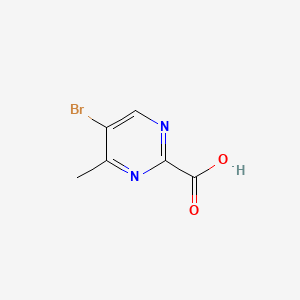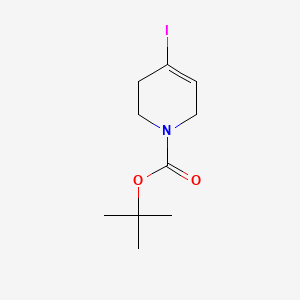![molecular formula C7H7BrN2O B599404 Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide CAS No. 107934-07-6](/img/structure/B599404.png)
Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide
描述
Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide is a heterocyclic compound that belongs to the imidazopyridine family. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a wide range of chemical reactions, making it a valuable scaffold in drug development and other scientific research.
作用机制
Target of Action
Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide has been found to exhibit inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. AChE and BChE are key enzymes in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter. LOX is involved in the metabolism of arachidonic acid, a key process in inflammation and immune responses.
Mode of Action
The compound interacts with its targets (AChE, BChE, and LOX) by binding to their active sites, thereby inhibiting their activity . This interaction results in the disruption of the normal function of these enzymes, leading to various downstream effects.
Biochemical Pathways
The inhibition of AChE and BChE can affect the cholinergic system, which plays a crucial role in memory and cognition. This could potentially have implications in the treatment of neurodegenerative disorders like Alzheimer’s disease . The inhibition of LOX, on the other hand, can disrupt the arachidonic acid pathway, potentially reducing inflammation and immune responses .
Result of Action
The molecular and cellular effects of the action of this compound are largely dependent on its inhibitory effects on AChE, BChE, and LOX. By inhibiting these enzymes, the compound can potentially alter neurotransmission in the nervous system and modulate inflammatory and immune responses .
生化分析
Biochemical Properties
Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide has been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve multiple biochemical reactions .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to have anticancer activities against breast (MCF-7 and MDA-MB-231), lung (A549), and prostate (DU-145) cancer cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind and inhibit the MARK4 protein , which plays crucial roles in cell-cycle progression and regulation of microtubule dynamics .
Temporal Effects in Laboratory Settings
It is known that the compound has excellent thermal stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-2(3H)-one hydrobromide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with a suitable carbonyl compound, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of acidic or basic catalysts, such as hydrobromic acid, to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired quality and consistency .
化学反应分析
Types of Reactions
Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce reduced imidazo[1,2-a]pyridine derivatives. Substitution reactions can lead to a wide range of functionalized imidazo[1,2-a]pyridine compounds .
科学研究应用
Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the development of fluorescent probes and sensors for detecting metal ions and other biological targets.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
相似化合物的比较
Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in their biological activities and applications.
Imidazo[1,2-a]pyrazines: Known for their versatility in organic synthesis and drug development, imidazo[1,2-a]pyrazines have distinct reactivity and biological properties.
Imidazo[1,5-a]pyridines: These derivatives are useful in various applications, including materials science and pharmaceuticals, due to their unique luminescent properties.
The uniqueness of this compound lies in its specific chemical structure, which allows for diverse functionalization and a wide range of applications in different scientific fields.
属性
IUPAC Name |
3H-imidazo[1,2-a]pyridin-2-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.BrH/c10-7-5-9-4-2-1-3-6(9)8-7;/h1-4H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOZBNHDUCMZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2N1C=CC=C2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657479 | |
| Record name | Imidazo[1,2-a]pyridin-2(3H)-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107934-07-6 | |
| Record name | Imidazo[1,2-a]pyridin-2(3H)-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate](/img/structure/B599321.png)


![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)










